molecular formula C10H11N3O B7554611 N-(1-cyanopropan-2-yl)pyridine-3-carboxamide

N-(1-cyanopropan-2-yl)pyridine-3-carboxamide

Cat. No. B7554611
M. Wt: 189.21 g/mol
InChI Key: BJKGUSVBKGEFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanopropan-2-yl)pyridine-3-carboxamide, also known as N-(1-cyano-2-propyl)nicotinamide (CPN), is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CPN is a member of the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor family, which has been identified as a promising target for cancer therapy.

Mechanism of Action

CPN inhibits NAMPT by binding to its active site, which prevents the enzyme from catalyzing the conversion of nicotinamide mononucleotide (NMN) to NAD+. The inhibition of NAMPT by CPN leads to a decrease in intracellular NAD+ levels, which results in a reduction of energy metabolism and an increase in oxidative stress. This, in turn, leads to tumor cell death.
Biochemical and Physiological Effects:
CPN has been shown to have significant biochemical and physiological effects, particularly in cancer cells. CPN-(1-cyanopropan-2-yl)pyridine-3-carboxamideinduced NAMPT inhibition leads to a decrease in intracellular NAD+ levels, which results in a reduction of energy metabolism and an increase in oxidative stress. This, in turn, leads to tumor cell death. CPN has also been shown to induce autophagy, which is a cellular process that degrades damaged or dysfunctional cellular components, including proteins and organelles.

Advantages and Limitations for Lab Experiments

CPN has several advantages as a research tool, including its high potency and selectivity for NAMPT inhibition. CPN has been shown to be effective in several cancer cell lines and animal models of cancer. However, CPN also has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics. CPN also has potential off-target effects, which can affect the interpretation of experimental results.

Future Directions

CPN has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in cancer patients. Future research directions include optimizing the synthesis and formulation of CPN to improve its solubility and stability, identifying biomarkers that can predict patient response to CPN, and exploring the combination of CPN with other cancer therapies. Additionally, CPN has also been shown to have potential therapeutic applications in other diseases, including inflammation, diabetes, and neurodegenerative disorders, and future research should explore these areas further.

Synthesis Methods

CPN can be synthesized through a two-step reaction from 2-bromo-3-cyanopyridine. The first step involves the reaction of 2-bromo-3-cyanopyridine with sodium hydride in dimethylformamide, which results in the formation of 2-cyanopyridine-3-carboxylic acid. The second step involves the reaction of 2-cyanopyridine-3-carboxylic acid with 1-bromo-2-propanol in the presence of triethylamine, which results in the formation of CPN.

Scientific Research Applications

CPN has been extensively studied for its potential therapeutic applications, particularly in cancer therapy. CPN has been shown to inhibit NAMPT, which is an essential enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway. NAD+ is a critical cofactor involved in various biological processes, including DNA repair, metabolism, and cell signaling. NAMPT inhibition by CPN leads to a decrease in intracellular NAD+ levels, which results in tumor cell death.

properties

IUPAC Name

N-(1-cyanopropan-2-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8(4-5-11)13-10(14)9-3-2-6-12-7-9/h2-3,6-8H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKGUSVBKGEFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanopropan-2-yl)pyridine-3-carboxamide

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